2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane

Description

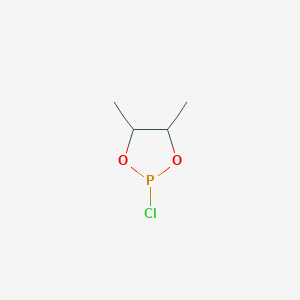

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,5-dimethyl-1,3,2-dioxaphospholane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClO2P/c1-3-4(2)7-8(5)6-3/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMOJWZMPBEHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OP(O1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491464 | |

| Record name | 2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16352-28-6 | |

| Record name | 2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Batch Synthesis Using Phosphorus Trichloride

-

Reactants :

-

2,3-Butanediol (1.0 equiv.)

-

Phosphorus trichloride (1.05–1.2 equiv.)

-

Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or cyclohexane (3–5 volumes relative to PCl₃).

-

-

Conditions :

-

Workup :

Continuous Flow Synthesis

-

Setup :

-

Two feed streams:

-

Stream A: 2,3-Butanediol in anhydrous acetonitrile (2 M).

-

Stream B: PCl₃ in anhydrous acetonitrile (2 M).

-

-

Mixing via T-junction, followed by a capillary reactor (1–5 mL volume).

-

-

Conditions :

-

Residence time: 1–5 minutes.

-

Temperature: 20–25°C.

-

Pressure: 5 bar (to prevent solvent evaporation).

-

Yield : 89–94% with >99% purity.

Optimization Parameters

Solvent Effects

Stoichiometry

| PCl₃:Diol Ratio | Yield (%) | Side Products |

|---|---|---|

| 1.0:1.0 | 78 | Unreacted diol (10–15%) |

| 1.05:1.0 | 90 | Minimal |

| 1.2:1.0 | 92 | Excess PCl₃ requires quenching. |

Industrial-Scale Considerations

-

Nitrogen Purging : Critical for HCl removal; reduces corrosion and improves safety.

-

Distillation : Short-path distillation under vacuum minimizes thermal decomposition.

-

Automation : Continuous flow systems achieve throughputs >1 kg/day with consistent quality.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphates or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates, while substitution with an amine may produce a phosphoramidate.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Reactions:

2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane is primarily used as an intermediate in the synthesis of various phosphorus-containing compounds. It can be utilized to produce cyclic phosphonates and phosphorohalidites, which are essential in the development of agrochemicals and pharmaceuticals. For instance, it has been employed in the preparation of cyclic phosphorohalidites, which are crucial for further transformations in organic synthesis .

Chiral Building Block:

This compound acts as a chiral building block in asymmetric synthesis. Its chirality enables the production of enantiomerically enriched compounds, which are vital in the pharmaceutical industry for developing drugs with specific biological activities .

Materials Science

Polymer Chemistry:

The compound is utilized in polymerization processes to create phosphorous-containing polymers. These materials exhibit unique properties such as flame retardancy and enhanced thermal stability. Research indicates that this compound can be incorporated into copolymers to improve their mechanical properties and resistance to heat .

Case Study:

In a study on continuous flow polymerization techniques, researchers demonstrated that using this compound led to the successful synthesis of phosphorous-based polyesters with improved properties compared to traditional methods . The results highlighted its effectiveness in producing high-quality materials suitable for industrial applications.

Biochemical Applications

Biological Activity:

The compound has shown promise in biological applications due to its ability to modify biomolecules. It can serve as a reagent for the phosphorylation of alcohols and amines, which is crucial for developing biologically active compounds .

Research Findings:

Studies have indicated that derivatives of this compound exhibit antitumor activity. The incorporation of this compound into drug formulations has been explored for enhancing therapeutic efficacy against various cancers .

Data Table: Applications Summary

Mechanism of Action

The mechanism of action of (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphorus atom to nucleophilic sites on target molecules. This can lead to the formation of phosphoester or phosphoramidate bonds, which are important in many biochemical processes. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, applications, and reactivity of 2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane and related compounds:

Reactivity and Stereochemical Behavior

This compound :

- Undergoes nucleophilic substitution (e.g., with thiocyanatoalcohols) to form derivatives like 2-(1-methyl-3-thiocyanatopropoxy)-4,5-dimethyl-1,3,2-dioxaphospholane .

- Retains configuration at phosphorus during substitution due to the A–E (associative-interchange) mechanism, as demonstrated using its cis- and trans-isomers .

2-Chloro-4,5-benzo-1,3,2-dioxaphospholane :

- TMDP: Superior to 2-chloro-1,3,2-dioxaphospholane in ³¹P NMR analysis, resolving condensed phenolic moieties in lignins with minimal aliphatic interference .

Key Research Findings

Stereochemical Retention : The dimethyl derivative’s substitution reactions proceed with retention of configuration, validating Westheimer’s mechanistic proposals for cyclic phosphorus compounds .

NMR Performance: TMDP’s tetramethyl groups resolve phenolic hydroxyls in lignins with a linear correlation between ³¹P chemical shifts and substituent effects (σRO) .

Conformational Rigidity : The benzo derivative’s fused ring eliminates conformer mixtures in ruthenium complexes, simplifying structural characterization .

Biological Activity

2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane is a phosphorus-containing compound that has garnered attention for its potential biological activities. This article explores the compound's biological mechanisms, effects on various cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique dioxaphospholane structure, which includes a phosphorus atom bonded to two oxygen atoms and a chlorine atom. This structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily involves the following mechanisms:

- Interaction with Enzymes : The compound can interact with various enzymes due to its electrophilic nature. It may act as a substrate or inhibitor depending on the target enzyme's characteristics.

- Zinc Ion Release : Upon hydrolysis or interaction with biological nucleophiles, this compound may release zinc ions, which play crucial roles in numerous enzymatic reactions and cellular signaling pathways.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Proliferation : Studies have shown that this compound can enhance cell proliferation in certain cell lines by modulating signaling pathways associated with growth factors .

- Oxidative Stress Response : The release of zinc ions from the compound may enhance antioxidant defenses in cells, contributing to a reduction in oxidative stress levels .

Toxicity and Dosage Effects

The effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, it appears to promote beneficial effects such as enhanced cellular growth and improved health status due to zinc supplementation.

- High Doses : Conversely, at elevated concentrations, the compound can exhibit cytotoxic effects leading to cell death and impaired immune function .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Cell Proliferation | Demonstrated enhanced proliferation in fibroblast cells at low concentrations. |

| Study B | Oxidative Stress | Found that zinc release mitigated oxidative stress in neuronal cells. |

| Study C | Toxicity Assessment | Reported cytotoxic effects in liver cells at high doses. |

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane, and how have recent methodologies improved their efficiency?

The compound is typically synthesized via reactions of diols with PCl₃. Recent modifications include extended reaction times (24–48 hours) under controlled conditions to improve yields (up to 70–85%) and reduce side products. For example, a modified route using dichloromethane as a solvent and dropwise addition of reactants enhances reproducibility . Oxidation with ambient air has also been optimized to produce derivatives like 2-chloro-2-oxo-1,3,2-dioxaphospholane, enabling scalable synthesis of phosphorylated monomers .

Q. How is ³¹P{¹H} NMR spectroscopy utilized to characterize this compound and its metal complexes?

³¹P{¹H} NMR is critical for identifying phosphorus environments. For the free ligand, a singlet is typically observed near δ 150–160 ppm. Upon complexation with metals like Ru(II), Pt(II), or Pd(II), distinct doublets or multiplets emerge due to coupling with metal nuclei (e.g., ¹J(Pt-P) ≈ 3500–4000 Hz). For example, Ru(II) complexes show two doublets at δ 156 and 58 ppm, corresponding to inequivalent phosphorus centers . Simulation tools (e.g., SpinWorks) are essential for resolving complex AA’BB’X spin systems in benzo-annulated derivatives .

Q. What are the typical metal complexes formed by this compound, and what stoichiometric considerations influence their synthesis?

The ligand forms complexes with Ru(II), Pt(II), and Pd(II). Reaction stoichiometry determines ligand count: [RuCl₂(PPh₃)₃] binds two dioxaphospholane ligands regardless of stoichiometric excess, while [Ru(η⁵-C₅H₅)Cl(PPh₃)₂] incorporates only one ligand. This behavior is attributed to steric and electronic factors in the metal coordination sphere .

Advanced Research Questions

Q. How does the conformational rigidity of this compound derivatives affect their reactivity and NMR spectral profiles?

Substituents like benzo-annulation or methyl groups restrict ring puckering, eliminating conformer mixtures. For instance, 2-chloro-4,5-benzo-1,3,2-dioxaphospholane exhibits a rigid structure, simplifying its ³¹P NMR spectrum to two resolved doublets . In contrast, non-rigid analogs show dynamic equilibria between pseudo-rotamers, complicating spectral interpretation .

Q. What methodological challenges arise in simulating and interpreting the ¹H NMR spectra of derivatives with complex spin systems?

Benzo-annulated derivatives exhibit AA’BB’X spin systems (A/B = ¹H; X = ³¹P), requiring spectral simulation to deconvolute overlapping signals. For example, 2-chloro-4,5-benzo-1,3,2-dioxaphospholane’s ¹H NMR spectrum was resolved using iterative simulation software, confirming coupling constants (e.g., ³J(HH) ≈ 5–8 Hz) consistent with its rigid structure .

Q. How can this compound be employed as a chiral derivatizing agent in stereochemical analysis?

The (4R,5R)-dimethyl variant acts as a chiral derivatizing agent for stereochemical determination. Its bulky substituents induce diastereomeric splitting in ³¹P NMR spectra, enabling enantiomeric excess quantification in alcohols and amines .

Q. What are the implications of coupling constants in ³¹P NMR spectra for understanding electronic environments in transition metal complexes?

Large ¹J(Pt-P) couplings (~3500 Hz) in Pt(II) complexes indicate strong σ-donation from phosphorus to metal, aligning with the hard-soft acid-base theory. Smaller couplings (~1000 Hz) in Pd(II) complexes suggest weaker metal-ligand interactions, reflecting differences in d-orbital accessibility .

Q. How do structural modifications influence phosphitylation efficiency and ³¹P NMR resolution in lignin analysis?

Methyl substitution enhances steric hindrance, improving resolution of condensed vs. non-condensed phenolic hydroxyls in lignins. For example, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane resolves phenolic shifts (δ 135–145 ppm) but obscures aliphatic regions, necessitating complementary methods for full structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.